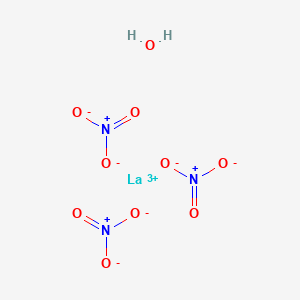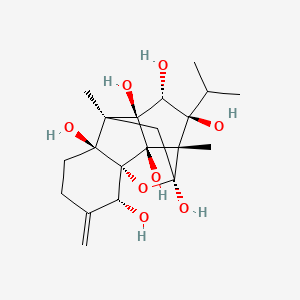
4-Acetoxynisoldipine-d6
Overview
Description
4-Acetoxynisoldipine-d6 is a deuterated analogue of 4-Acetoxynisoldipine, a compound known for its vasodilatory, antihypertensive, and spasmolytic properties . The molecular formula of this compound is C22H20D6N2O8, and it has a molecular weight of 452.49 . This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
Preparation Methods
The preparation of 4-Acetoxynisoldipine-d6 involves the synthesis of its non-deuterated counterpart, 4-Acetoxynisoldipine, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
4-Acetoxynisoldipine-d6 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, chloroform, dichloromethane) and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Acetoxynisoldipine-d6 has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Metabolic Studies: The deuterated compound is employed in metabolic research to trace metabolic pathways and study the kinetics of metabolic reactions.
Pharmacological Research: It is used to investigate the pharmacokinetics and pharmacodynamics of related compounds, particularly in the context of antihypertensive and vasodilatory effects.
Mechanism of Action
The mechanism of action of 4-Acetoxynisoldipine-d6 is similar to that of its non-deuterated counterpart, 4-Acetoxynisoldipine. It acts as a calcium channel blocker, primarily targeting voltage-gated L-type calcium channels in vascular smooth muscle cells . By inhibiting the influx of calcium ions, it prevents calcium-dependent smooth muscle contraction, leading to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
4-Acetoxynisoldipine-d6 can be compared with other similar compounds, such as:
Nisoldipine: A non-deuterated calcium channel blocker with similar vasodilatory and antihypertensive properties.
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used for the treatment of high blood pressure and coronary artery disease.
Properties
IUPAC Name |
5-O-[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTRFZZAHBRCGQ-RKAHMFOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)(C([2H])([2H])[2H])OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)




